2,6-Dimethylnaphthalene chemical properties and structure
2,6-Dimethylnaphthalene chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,6-Dimethylnaphthalene
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethylnaphthalene (2,6-DMN), a pivotal chemical intermediate in the production of high-performance polymers. Addressed to researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 2,6-DMN, its molecular structure, synthesis, and reactivity. Furthermore, it offers detailed, field-proven protocols for its analysis and purification, emphasizing the causal relationships behind methodological choices. The guide is structured to serve as a practical and authoritative reference, integrating foundational knowledge with actionable experimental insights.
Introduction: The Significance of 2,6-Dimethylnaphthalene
2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) and one of ten structural isomers of dimethylnaphthalene.[1] While found in small concentrations in crude oil and coal tar, its industrial significance far outweighs its natural abundance.[2] The primary driver for the commercial interest in 2,6-DMN is its role as the direct precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA).[3] This dicarboxylic acid is a key monomer for producing polyethylene naphthalate (PEN), a high-performance polyester with superior thermal, mechanical, and barrier properties compared to the more common polyethylene terephthalate (PET).[2]
The journey from a mixture of isomers to high-purity 2,6-DMN is challenging due to the similar physical properties of the various dimethylnaphthalene isomers.[4] This guide will illuminate the structural and chemical characteristics that are exploited for its synthesis, purification, and subsequent chemical transformations.
Molecular Structure and Isomerism
The fundamental structure of 2,6-DMN consists of a naphthalene bicyclic aromatic core with two methyl groups substituted at the 2 and 6 positions. This specific substitution pattern imparts a high degree of symmetry to the molecule, which influences its physical properties, such as its high melting point and its ability to form well-defined crystals.
Isomeric Landscape
The challenge in producing 2,6-DMN lies in its separation from the other nine dimethylnaphthalene isomers, which often have very close boiling points. For instance, 2,6-DMN and 2,7-DMN have a boiling point difference of only 0.3 °C, making separation by simple distillation impractical.[4] These isomers can form eutectic mixtures, further complicating purification by melt crystallization.[4] Understanding this isomeric complexity is the first step in designing effective separation and synthesis strategies.
Crystallographic Data
The solid-state structure of 2,6-DMN has been characterized by X-ray crystallography. This data is crucial for understanding its packing behavior, which is fundamental to purification via crystallization. The high symmetry of the molecule allows for efficient packing in the crystal lattice.
This crystallographic information underpins the rationale for using solvent-based crystallization, where differential solubility in a chosen solvent can be exploited to selectively precipitate the desired 2,6-DMN isomer.
Caption: Molecular structure of 2,6-Dimethylnaphthalene.
Physicochemical and Thermophysical Properties
A thorough understanding of the physical and chemical properties of 2,6-DMN is essential for process design, safety, and handling. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ | [1][2] |
| Molar Mass | 156.228 g·mol⁻¹ | [2] |
| CAS Number | 581-42-0 | [1][2] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 109.0 to 112.0 °C | [5] |
| Boiling Point | 262.0 °C at 760 mm Hg | [6] |
| Density | 1.01 g/mL at 25 °C (lit.) | [7] |
| Vapor Pressure | 0.016 mmHg at 25 °C (est.) | [6] |
| Water Solubility | 2 mg/L at 25 °C | [6] |
| logP (Octanol/Water) | 4.310 | [6] |
| Flash Point | >110 °C (>230 °F) | [5][6] |
Solubility Profile
The solubility of 2,6-DMN is a critical parameter for its purification by crystallization and for its use in liquid-phase reactions. It is generally insoluble in water but shows appreciable solubility in various organic solvents.
-
Alcohols: Solubility increases with the increasing carbon chain length of 1-alkanols (from methanol to heptanol), indicating that solubility increases with decreasing solvent polarity.[8]
-
Other Organic Solvents: It is soluble in solvents such as isopropyl alcohol, n-heptane, cyclohexane, ethyl acetate, and n-propyl acetate.[9]
-
Reaction Solvents: Solubility data in acetic acid and formic acid, often used in oxidation reactions, are crucial for process optimization.[4][9]
The choice of solvent for crystallization is a balance between providing sufficient solubility at elevated temperatures and ensuring low solubility at cooler temperatures to maximize yield. Ethanol and mixtures of methanol/acetone have been shown to be effective.[10][11]
Synthesis and Reactivity
While present in fossil fuels, the low concentration and complex separation make direct extraction economically unviable.[2] Therefore, several synthetic routes have been developed.
Key Synthetic Pathways
-
Alkylation/Cyclization/Dehydrogenation: A common industrial method, often called the "alkenylation process," involves reacting o-xylene with butadiene to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized, dehydrogenated to 1,5-dimethylnaphthalene, and finally isomerized to the desired 2,6-DMN.[2] The final isomerization step produces a mixture of isomers, necessitating a robust purification process.[2]
-
Methylation of Naphthalene: Direct methylation of naphthalene or 2-methylnaphthalene with agents like methanol over shape-selective zeolite catalysts (e.g., ZSM-5) is an alternative route.[12] The catalyst's pore structure is designed to favor the formation of the sterically less-hindered 2,6-isomer.
Caption: Major synthetic routes to 2,6-Dimethylnaphthalene.
Characteristic Reactivity: Oxidation to 2,6-NDA
The most significant reaction of 2,6-DMN is its liquid-phase oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDA). This transformation is the cornerstone of its industrial utility.
-
Reaction Conditions: The oxidation is typically carried out in an acetic acid solvent using air or molecular oxygen as the oxidant.[3][13]
-
Catalyst System: A multi-component catalyst system, most commonly composed of cobalt (Co), manganese (Mn), and a bromine (Br) source, is employed.[3][14]
-
Mechanism: The reaction proceeds via a complex free-radical chain mechanism.[3][14] The Co/Mn/Br catalyst facilitates the generation of radicals from the methyl groups, which are then sequentially oxidized to carboxylic acids. The reaction of 2-formyl-6-naphthoic acid to 2,6-NDA is considered the rate-limiting step.[15] Byproducts from incomplete oxidation (e.g., 2-formyl-6-naphthoic acid) or ring bromination can occur.[13]
Caption: Simplified reaction pathway for the oxidation of 2,6-DMN to 2,6-NDA.
Analytical Characterization
Accurate identification and quantification of 2,6-DMN, especially in the presence of its isomers, requires robust analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The symmetrical structure of 2,6-DMN results in a relatively simple proton NMR spectrum. Key signals include a singlet for the methyl protons and distinct signals for the aromatic protons, allowing for unambiguous identification.[16]
-
¹³C NMR: The carbon spectrum provides further structural confirmation, with characteristic chemical shifts for the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons.[17]
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum of 2,6-DMN shows characteristic absorption bands corresponding to C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching vibrations within the naphthalene core and out-of-plane C-H bending bands that are diagnostic for the substitution pattern.[12][18]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a strong molecular ion peak (m/z = 156) due to the stability of the aromatic system.[19] Fragmentation patterns can help distinguish it from other isomers, although similarities often necessitate chromatographic separation prior to analysis.[19][20]
Chromatographic Methods: Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of DMN isomers in complex mixtures.[21] The following protocol is a validated starting point for analysis.
Objective: To separate and quantify 2,6-DMN from a mixture of its isomers.
Methodology Rationale: A non-polar capillary column is chosen to separate the isomers based on their boiling points and subtle differences in their interaction with the stationary phase. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of DMNs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in a suitable volatile solvent (e.g., cyclohexane, toluene) to a final concentration of approximately 100 µg/mL.
-
Add an appropriate internal standard (e.g., deuterated 2,6-DMN-d12 or another PAH not present in the sample) for accurate quantification.[22]
-
Vortex the solution to ensure homogeneity.
-
-
GC-MS System Configuration:
-
GC System: Agilent 8890 GC or equivalent.[21]
-
Column: Rxi-5SilMS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[21]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.3 mL/min.[21]
-
Injection: 1 µL injection volume in split mode (e.g., 10:1 split ratio).
-
Inlet Temperature: 250 °C.[21]
-
-
GC Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
(Note: This program should be optimized based on the specific column and isomer mixture to achieve baseline separation.)
-
-
MS System Configuration:
-
MS System: Triple Quadrupole or Single Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[21]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 156 (Molecular Ion), 141 (Loss of -CH₃), 115.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the 2,6-DMN peak based on its retention time, which should be confirmed by running a pure standard.
-
Quantify the concentration of 2,6-DMN by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Purification: Protocol for Selective Crystallization
Due to the challenges of separating DMN isomers by distillation, selective crystallization is the preferred industrial method for obtaining high-purity 2,6-DMN.[10][11]
Objective: To purify 2,6-DMN from an isomer mixture with a purity >99%.
Methodology Rationale: This protocol utilizes the differences in solubility between 2,6-DMN and its other isomers in a specific solvent system. By carefully controlling temperature, the less soluble 2,6-DMN can be selectively precipitated while other isomers remain in the mother liquor. Ethanol is chosen for its favorable solubility profile, being a good solvent at higher temperatures but a poor one at lower temperatures for 2,6-DMN.[10]
Step-by-Step Protocol:
-
Dissolution:
-
In a jacketed glass reactor, charge the crude DMN isomer mixture.
-
Add ethanol as the solvent. A typical starting ratio is 3-5 mL of ethanol per gram of crude DMN, but this should be optimized based on the initial concentration of 2,6-DMN.[10]
-
Heat the mixture to 60-70 °C with stirring until all solids are completely dissolved.
-
-
Controlled Cooling (Crystallization):
-
Begin a slow, controlled cooling of the solution. A recommended cooling rate is 0.1 to 5 °C/min.[10] Slower cooling rates promote the formation of larger, purer crystals.
-
Cool the solution to a final temperature of 5-10 °C. The optimal final temperature depends on the desired balance between purity and yield.
-
-
Crystal Maturation (Digestion):
-
Hold the slurry at the final temperature for 1-2 hours with gentle stirring. This "digestion" step allows for the dissolution of smaller, less pure crystals and the growth of larger, higher-purity crystals (Ostwald ripening).
-
-
Isolation:
-
Isolate the precipitated crystals from the mother liquor via vacuum filtration.
-
Wash the filter cake with a small amount of cold (0-5 °C) ethanol to remove any residual mother liquor adhering to the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
-
Purity Analysis:
-
Analyze the purity of the final product and the mother liquor using the GC-MS protocol described in Section 5.2 to determine the efficiency of the purification. A purity of >99.5% can be achieved with this method.[11]
-
Safety and Handling
2,6-Dimethylnaphthalene is a combustible solid and may be harmful if inhaled, ingested, or absorbed through the skin.[23] It may cause irritation to the skin, eyes, and respiratory tract.[23]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[10]
-
Environmental Hazards: 2,6-DMN is very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[24]
Conclusion
2,6-Dimethylnaphthalene is a molecule whose industrial importance is defined by its specific isomeric structure. Its high symmetry and chemical properties are central to both the challenges of its production and the high-performance characteristics of its derivatives, most notably PEN. This guide has provided a detailed examination of its structure, properties, reactivity, and the practical methodologies required for its purification and analysis. For the research and development professional, a mastery of these details—from understanding solubility curves to optimizing GC temperature ramps—is essential for leveraging this versatile building block in the creation of advanced materials.
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